molecular formula C12H14BrNO2 B2424120 Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate CAS No. 2055119-29-2

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate

Cat. No.: B2424120
CAS No.: 2055119-29-2
M. Wt: 284.153
InChI Key: RLKOAZINJASHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is a chemical compound with the CAS Number: 2055119-29-2 . It has a molecular weight of 284.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrNO2/c1-16-12(15)10-5-4-9(13)8-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is involved in the synthesis of complex organic structures. For example, it plays a role in the novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, a process which entails a four-step synthesis involving oxidation, conversion into acid chlorides, and Dieckmann condensation. This process showcases the compound's utility in constructing intricate molecular architectures (Koriatopoulou, Karousis, & Varvounis, 2008).

Involvement in Heterocyclic Chemistry

The compound is also significant in heterocyclic chemistry. It is used in synthesizing novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates via heterocondensation, highlighting its versatility in forming varied heterocyclic structures (Sarbu et al., 2019).

Role in Crystallographic Studies

Its derivatives, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are used in crystallographic studies to understand molecular structures, conformational analyses, and physicochemical properties. Such studies involve methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, underlining the compound's importance in structural chemistry (Huang et al., 2021).

Photophysical Property Investigations

The compound is instrumental in studying the photophysical properties of various derivatives. For instance, investigations into S, N, and Se-modified methyl salicylate derivatives reveal insights into absorption spectra, emission features, and the impact of substituent moieties on photophysical properties. This demonstrates the compound's relevance in the exploration of photophysical behaviors and the design of light-responsive materials (Yoon et al., 2019).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate can be found online . It’s important to refer to this document for comprehensive safety and hazard information.

Mechanism of Action

Properties

IUPAC Name

methyl 4-bromo-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-5-4-9(13)8-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKOAZINJASHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.